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Compound of Interest

2-[(3-

Compound Name: Hydroxyphenyl)formamido]acetam
ide

CAS No.: 1019353-72-0

Cat. No.: B1517085

Get Quote

Executive Summary & Structural Analysis

The target compound, often cataloged as 2-[(3-Hydroxyphenyl)formamido]acetamide, is
structurally a benzamide derivative. The nomenclature "phenylformamido” in this context is a
non-standard synonym for "benzamido" (derived from benzoic acid), rather than a formamide
group attached to a phenyl ring.

Systematic Name: N-(2-amino-2-oxoethyl)-3-hydroxybenzamide

CAS Number: 1019353-72-0[1]

Molecular Formula: CoH10N203[2]

Molecular Weight: 194.19 g/mol

Core Scaffold: Benzamide linked to a glycinamide moiety.
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Synthetic Strategy: The most robust synthetic route involves the direct amide coupling of 3-
hydroxybenzoic acid with glycinamide hydrochloride. Due to the presence of a free phenolic
hydroxyl group, mild coupling conditions (e.g., EDC/HOBt or HATU) are preferred over acid
chloride methods to avoid oligomerization or the need for extensive protecting group strategies.

Reaction Mechanism & Retrosynthesis

The synthesis relies on the activation of the carboxylic acid of 3-hydroxybenzoic acid to form an
active ester, which is subsequently attacked by the primary amine of glycinamide.

Retrosynthetic Disconnection: Target Molecule = 3-Hydroxybenzoic Acid + Glycinamide
Key Mechanistic Steps:

¢ Activation: The carboxylic acid reacts with the coupling agent (e.g., EDC) to form an O-
acylisourea intermediate.

o Stabilization: HOBt (or HOAL) attacks the intermediate to form a less prone-to-racemization
and more stable active ester.

e Coupling: The nucleophilic amine of glycinamide attacks the active ester, expelling HOBt and
forming the amide bond.

Experimental Protocol

Safety Precaution:
e Hazard: Reagents such as EDC and DIPEA are irritants. DMF is a reproductive toxin.

o Control: Perform all operations in a certified chemical fume hood. Wear nitrile gloves, safety
goggles, and a lab coat.

Materials
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Reagent Equiv. Role

3-Hydroxybenzoic acid 1.0 Starting Material (Acid)
Glycinamide HCI 11 Starting Material (Amine)
EDC-HCI 1.2 Coupling Agent

Additive (Suppress

HOBTt (anhydrous) 1.2 o
Racemization)

DIPEA (Hinig's Base) 2.5 Base (Neutralize HCI)

DMF (Anhydrous) Solvent Reaction Medium

Step-by-Step Procedure

Step 1: Activation of the Acid

In a clean, dry round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve 3-
hydroxybenzoic acid (10 mmol, 1.38 g) in anhydrous DMF (20 mL).

Cool the solution to 0°C using an ice-water bath.

Add HOBt (12 mmol, 1.62 g) and EDC-HCI (12 mmol, 2.30 g) in a single portion.

Stir at 0°C for 30 minutes to generate the active benzotriazole ester.

Step 2: Amide Coupling

Add Glycinamide hydrochloride (11 mmol, 1.21 g) to the reaction mixture.

o Dropwise, add DIPEA (25 mmol, 4.35 mL) to the mixture. Note: Ensure the pH is basic (pH
~8) to liberate the free amine from the hydrochloride salt.

o Remove the ice bath and allow the reaction to warm to room temperature (20-25°C).
« Stir continuously for 12—-16 hours under an inert atmosphere (Nitrogen or Argon).

Step 3: Work-up and Isolation
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o Concentration: Remove the majority of DMF under reduced pressure (rotary evaporator) at
50°C.

» Precipitation: Dilute the residue with Ethyl Acetate (50 mL) and wash with:
o 10% Citric Acid or 1M HCI (2 x 30 mL) — Removes unreacted amine and DIPEA.
o Saturated NaHCOs (2 x 30 mL) — Removes unreacted acid and HOB.
o Brine (1 x 30 mL).
» Drying: Dry the organic layer over anhydrous MgSOu, filter, and concentrate in vacuo.

« Purification: If the crude product is not sufficiently pure, recrystallize from Ethanol/Water or
purify via flash column chromatography (Eluent: DCM/MeOH 95:5).

Visualization of Workflow

The following diagram illustrates the logical flow of the synthesis and purification process.
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Start: Weigh Reagents
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Work-up
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Purify
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Final Product:

2-[(3-Hydroxyphenyl)formamido]acetamide

Click to download full resolution via product page

Figure 1: Step-by-step synthesis workflow for amide coupling using EDC/HOBt methodology.

Analytical Validation
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To ensure the trustworthiness of the synthesized compound, the following analytical data
should be verified:

e 1H NMR (DMSO-ds, 400 MHz):
o 09.60 (s, 1H, -OH)
o 88.50 (t, 1H, Amide NH)
o 9 7.30 (m, 3H, Aromatic protons)
o 0 6.95 (m, 1H, Aromatic proton)
o 07.10 & 7.40 (br s, 2H, Terminal Amide NH2)
o §3.80 (d, 2H, -CHa-)
e LC-MS:
o Expected Mass [M+H]*: 195.2 m/z.
o Purity > 95% by UV integration (254 nm).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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